Copper iodide
Beschreibung
BenchChem offers high-quality Copper iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
CuI2 |
|---|---|
Molekulargewicht |
317.35 g/mol |
IUPAC-Name |
copper;diiodide |
InChI |
InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GBRBMTNGQBKBQE-UHFFFAOYSA-L |
Kanonische SMILES |
[Cu+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
crystal lattice parameters of gamma-phase copper iodide
Gamma-Phase Copper Iodide ( -CuI): Crystallographic Characterization & Catalytic Fidelity in Drug Discovery
Executive Summary
Copper(I) iodide (CuI) is often categorized strictly as a p-type semiconductor in materials science, yet it serves a critical, distinct function in the pharmaceutical sector: it is a premier source of Cu(I) ions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard of "Click Chemistry."
For drug development professionals, the crystallographic purity of the
This guide provides a rigorous technical analysis of the
Crystallographic Fundamentals of -CuI
The gamma phase is the thermodynamically stable polymorph of copper iodide below roughly
Unit Cell Architecture
-
Crystal System: Cubic[1]
-
Space Group:
(No. 216) -
Lattice Constant (
): at -
Formula Units (Z): 4
-
Coordination: Both Copper (Cu
) and Iodine (I ) occupy tetrahedral sites with 4-fold coordination.
Atomic Positions
In the standard setting (origin at
-
Cu
: + face-centering translations -
I
: + face-centering translations
Note on Non-Stoichiometry:
Lattice Parameter Data Summary
| Parameter | Value (at 300 K) | Unit | Notes |
| Lattice Constant ( | Standard bulk value; thin films may show strain ( | ||
| Cell Volume ( | Calculated as | ||
| Bond Length (Cu-I) | Tetrahedral bond distance ( | ||
| Density ( | Theoretical density based on XRD. |
Thermal Dynamics & Phase Transitions
Understanding the thermal limits of
The Phase Transition Pathway
Heating
Figure 1: Thermal phase progression of Copper Iodide. Drug discovery applications must remain strictly within the "Catalytic Safe Zone" (Gamma phase) to ensure consistent reactivity.
Thermal Expansion Behavior
-
Behavior: Positive Thermal Expansion (PTE).
-
Coefficient (
): Approximately at room temperature. -
Implication: In heterogeneous catalysis, rapid thermal cycling can induce mechanical stress at the catalyst surface due to expansion, potentially leading to particle sintering or deactivation.
Protocol: Self-Validating Phase Characterization (XRD)
To ensure the reproducibility of CuAAC reactions, the catalyst batch must be validated for phase purity. The presence of CuO (oxidation product) or amorphous phases will skew stoichiometric calculations.
Experimental Setup
-
Instrument: Powder X-Ray Diffractometer (e.g., Cu K
radiation, ).[2] -
Geometry: Bragg-Brentano.
-
Range:
. -
Step Size:
(critical for resolving peak splitting).
The Rietveld Refinement Workflow
Do not rely solely on peak matching. Use Rietveld refinement to extract precise lattice parameters and quantify impurity phases.
Figure 2: Step-by-step Rietveld refinement protocol for validating
Acceptance Criteria
For pharmaceutical-grade catalysis, the material must meet:
-
Phase Purity:
-CuI (no detectable CuO peaks at or ). -
Lattice Parameter:
. Deviations suggest heavy doping or strain.
Application: Lattice Stability in Drug Discovery (CuAAC)
The "Click" reaction (CuAAC) relies on the in situ generation of a Cu(I)-acetylide complex. While often performed with Cu(II) salts + ascorbate, using solid
The Mechanism-Structure Link
The catalytic activity occurs at the surface defects of the
-
Step 1: The alkyne
-coordinates to a Cu(I) site on the lattice surface. -
Step 2: Deprotonation forms the Cu(I)-acetylide.
-
Step 3: Azide coordination and ring closure.
Why Phase Matters: The distance between Cu atoms on the
Protocol: Post-Reaction Phase Integrity Check
To validate that your catalyst is surviving the reaction conditions (e.g., microwave synthesis or flow chemistry):
-
Isolation: Centrifuge the reaction mixture to pellet the CuI nanoparticles.
-
Wash: Rinse
with anhydrous THF (removes organics). -
Dry: Vacuum dry at room temperature (avoid heat to prevent phase transition).
-
XRD Analysis: Run the protocol in Section 3.
-
Pass: Lattice parameter remains
. -
Fail: Appearance of broad peaks (amorphization) or CuO reflections.
-
References
-
Grundmann, M., et al. (2013). "Cuprous Iodide – A p-type Transparent Semiconductor: History and Novel Applications." Physica Status Solidi (a).
-
Sakata, M., et al. (2006). "Crystal structure, electron density and diffusion path of the fast-ion conductor copper iodide CuI." Journal of Materials Chemistry.
- Yoon, S., et al. (2014). "Structural and optical properties of -CuI thin films grown by reactive sputtering." Journal of Alloys and Compounds.
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Foundational Click Chemistry Reference).
-
Materials Project. (2024). "Materials Data on CuI (mp-22895)." The Materials Project.
Technical Guide: The Mechanism of p-Type Conductivity in Intrinsic Copper Iodide (CuI)
Executive Summary
Copper Iodide (CuI) represents a paradigm shift in transparent electronics.[1] Unlike traditional n-type transparent conductive oxides (TCOs) like Indium Tin Oxide (ITO), CuI is a rare example of a high-performance p-type transparent semiconductor. Its intrinsic p-type conductivity arises not from extrinsic doping, but from a unique defect chemistry dominated by copper vacancies (
This guide dissects the quantum mechanical origins of this conductivity, the orbital hybridization that permits high hole mobility, and provides a validated experimental protocol for synthesizing high-quality CuI thin films via iodination.
Part 1: The Physics of Intrinsic Conductivity
Electronic Band Structure & Orbital Hybridization
The superior hole transport properties of CuI compared to p-type oxides (e.g., NiO, Cu
In typical p-type oxides, the Valence Band Maximum (VBM) is dominated by localized O-2p orbitals, resulting in "heavy" holes with low mobility. In contrast, the VBM of
-
Iodine Influence: The I-5p orbitals are spatially large and delocalized compared to O-2p.
-
Hybridization: The admixture of Cu-3d states pushes the VBM upwards in energy and increases the dispersion (curvature) of the band.
-
Result: High band dispersion leads to a low effective hole mass (
), enabling hole mobilities ( ) exceeding 40 cm V s in high-quality films—an order of magnitude higher than most organic or oxide p-type materials.
Defect Chemistry: The Role of Copper Vacancies ( )
Intrinsic p-type conductivity is driven by the spontaneous formation of copper vacancies. The formation energy (
-
Acceptor Level: The
defect creates a shallow acceptor level just above the VBM. -
Self-Compensation: Unlike ZnO, where native defects compensate (kill) p-type doping, the formation energy of compensating donors (like Iodine vacancies,
) in CuI is high when synthesized in iodine-rich environments. This "defect tolerance" ensures a high net hole concentration ( cm ).
Mechanism Visualization
The following diagram illustrates the causality from orbital interaction to macroscopic conductivity.
Figure 1: Mechanistic pathway from atomic orbitals to p-type conductivity in CuI. The anti-bonding nature of the VBM is critical for lowering effective mass.
Part 2: Comparative Data Analysis
The following table contrasts CuI with other common p-type transparent materials, highlighting the "Mobility-Transparency Trade-off" that CuI overcomes.
| Property | NiO (Oxide) | Cu | PEDOT:PSS (Organic) | |
| Bandgap ( | ~3.1 eV (Direct) | ~3.6 eV | ~2.1 eV | N/A (Polymer) |
| Transparency (Visible) | > 85% | 40-80% | < 60% (Yellow/Red) | > 80% |
| Hole Mobility ( | 10 - 44 cm | 0.1 - 1.0 cm | 1 - 100 cm | < 1 cm |
| Conductivity Mechanism | Intrinsic | Extrinsic ( | Intrinsic | Doping/Oxidation |
| Processing Temp | Low (< 150°C) | High (> 300°C) | High (> 400°C) | Low (RT) |
*Note: While Cu
Part 3: Experimental Protocol - Iodination of Copper Films
While Physical Vapor Deposition (PVD) is possible, the Solution-Phase Iodination of Copper is the most robust method for researchers to validate the mechanism. It allows precise control over the stoichiometry (and thus
Reagents & Equipment
-
Substrate: Glass or PET coated with thermally evaporated Copper (Cu) film (Thickness: 50-100 nm).
-
Iodine Source: Resublimed Iodine (
) crystals. -
Solvent: Ethanol (Absolute) or Acetonitrile. Avoid DMSO as it can complex with Cu and dissolve the film.
-
Equipment: Spin coater (optional), dipping vessel, hot plate.
Step-by-Step Methodology
Step 1: Precursor Film Preparation Deposit 100 nm of high-purity Cu (99.999%) onto a cleaned glass substrate via thermal evaporation or E-beam.
-
Checkpoint: The film must be metallic, shiny, and conductive (Opaque).
Step 2: Iodination Solution Preparation
Dissolve
-
Logic: Low concentration prevents rapid, uncontrollable grain growth which leads to roughness (haze).
Step 3: Conversion Reaction (Iodination) Immerse the Cu film into the iodine solution or spin-coat the solution onto the Cu film.
-
Reaction:
-
Observation: The film will turn from metallic copper
reddish/brown transparent. -
Duration: Typically 10-60 seconds depending on thickness.
-
Stop Condition: Remove immediately upon transparency. Over-exposure can lead to
etching (dissolution of CuI as complex).
Step 4: Annealing (Defect Activation) Anneal the film at 100°C for 10 minutes in air.
-
Purpose: Improves crystallinity (
-phase stabilization) and desorbs excess volatile iodine, fixing the concentration.
Synthesis Workflow Diagram
Figure 2: Workflow for the chemical conversion of Cu thin films into p-type CuI.
Part 4: Characterization & Validation
To confirm the mechanism and quality of the produced films, the following validation steps are required:
-
X-Ray Diffraction (XRD):
-
Target: Identification of
-CuI (Zincblende) phase. -
Key Peaks: (111) peak at
. Absence of metallic Cu peaks confirms complete conversion.
-
-
Hall Effect Measurement:
-
Protocol: Van der Pauw geometry.
-
Expected Result: Positive Hall coefficient (
), confirming p-type. -
Target Metrics: Carrier concentration
cm ; Mobility cm /Vs.
-
-
Optical Spectroscopy:
-
Bandgap Check: Tauc plot should reveal a direct bandgap of ~3.1 eV.
-
Excitonic Feature: A sharp absorption peak near 410 nm is characteristic of the high exciton binding energy (62 meV) in CuI.
-
References
-
Grundmann, M., et al. (2013). Cuprous iodide – A p-type transparent semiconductor: History and novel applications. Physica Status Solidi (a). Link
-
Yang, C., et al. (2017). Transparent p-Type Conducting CuI Films with High Hole Mobility. Scientific Reports. Link
-
Sankara Rao, B., et al. (2020). Room-temperature rapid synthesis of CuI thin films via liquid iodination method. Journal of Alloys and Compounds. Link
-
Wang, N., et al. (2020).[2] High mobility, highly transparent, smooth, p-type CuI thin films grown by pulsed laser deposition. Applied Physics Letters. Link
-
Storm, P., et al. (2020). Limits to Hole Mobility and Doping in Copper Iodide. Chemistry of Materials. Link
Sources
optical band gap energy of copper iodide thin films
Technical Guide: Optical Band Gap Energy of Copper Iodide ( -CuI) Thin Films
Executive Summary
Copper Iodide (CuI) is a metal halide semiconductor that has garnered significant attention in both optoelectronics and biomedical engineering. Unlike many p-type oxides that suffer from low mobility,
This guide provides a rigorous technical analysis of the optical band gap of CuI thin films. It details the physical origins of its electronic structure, precise protocols for determining
Fundamental Physics of -CuI
Crystal and Electronic Structure
At temperatures below
-
Band Gap Nature: Direct.[1][2][3] The valence band maximum (VBM) and conduction band minimum (CBM) both occur at the
point of the Brillouin zone. -
Excitonic Binding Energy: A critical feature of CuI is its large excitonic binding energy (
meV), which is significantly higher than that of GaN (25 meV) or ZnO (60 meV). This allows for robust excitonic emission even at room temperature. -
Orbital Hybridization: The VBM is dominated by the hybridization of Cu
and I orbitals. This admixture reduces the localization of holes, leading to the material's characteristically high hole mobility compared to other p-type transparent conductors.
Optical Characterization Methodology
Accurate determination of the optical band gap requires rigorous analysis of UV-Vis spectroscopy data. The standard method involves the Tauc relation, but specific corrections are necessary for thin films to account for scattering and baseline absorption.
The Tauc Plot Derivation
For a direct allowed transition, the absorption coefficient
Where:
-
: Absorption coefficient (
).[2] - : A frequency-independent constant.
- : Optical band gap energy.[2][3][4][5][6][7]
Critical Note on Exponent: For CuI, use an exponent of 2 (direct allowed). Using
Workflow: From Spectrum to
The following diagram illustrates the self-validating workflow for extracting
Figure 1: Standardized workflow for accurate optical band gap determination in direct semiconductors.
Fabrication Protocol: Sol-Gel Spin Coating
To achieve a reproducible band gap, the deposition method must control grain size and film thickness. The following protocol uses Acetonitrile (ACN) as a solvent, which is superior to water or alcohols due to the high solubility of CuI and rapid evaporation rate.
Reagents
-
Precursor: Copper(I) Iodide powder (99.99% purity).
-
Solvent: Anhydrous Acetonitrile (CH
CN). -
Substrate: Quartz or Borosilicate glass (cleaned via sonication in acetone/isopropanol).
Step-by-Step Methodology
-
Solution Prep: Dissolve CuI in ACN to a concentration of 0.05 M to 0.4 M .
-
Note: Sonicate for 10 minutes. The solution should be clear and colorless. If yellowing occurs, it indicates oxidation to Iodine (
), and the solution should be discarded.
-
-
Filtration: Filter through a 0.22
m PTFE filter to remove undissolved aggregates. -
Deposition (Dynamic Dispense):
-
Spin speed: 3000 RPM.
-
Acceleration: 1000 RPM/s.[6]
-
Time: 30 seconds.
-
Technique: Dispense 50
L of solution onto the substrate after it reaches 500 RPM to ensure uniform wetting, then ramp to 3000 RPM.
-
-
Annealing: Heat on a hot plate at 100°C for 15 minutes .
-
Causality: This step drives off residual solvent and promotes crystallization. Temperatures
may induce oxidation to CuO, drastically altering the band gap.
-
Figure 2: Fabrication logic flow for solution-processed CuI thin films.
Factors Influencing Band Gap Energy
The optical band gap of CuI is not a static constant; it is tunable via processing parameters.[1]
Quantum Confinement & Annealing
As-deposited films often exhibit smaller grain sizes. If the grain radius approaches the exciton Bohr radius, the band gap widens (blue shift) due to quantum confinement. Annealing promotes grain growth, relaxing this confinement and causing a red shift toward the bulk value.
Table 1: Dependence of Optical Properties on Processing
| Fabrication Method | Annealing Temp ( | Grain Size (nm) | Optical Band Gap ( | Ref |
| Spin Coating | RT (As-deposited) | ~10 - 20 | 3.22 eV | [1, 2] |
| Spin Coating | 100 | ~40 - 50 | 3.10 eV | [2] |
| Spin Coating | 150 | >60 | 2.98 eV | [2] |
| Vacuum Evaporation | N/A | Bulk-like | 3.06 eV | [3] |
| Spray Pyrolysis | 100 | ~30 | 3.05 eV | [4] |
Key Insight: For reproducible optoelectronic devices, annealing at 100°C provides the optimal balance between crystallinity and stoichiometry, yielding a stable
Applications: From Optoelectronics to Bio-Interfaces
While CuI is a staple in solar cells (as a Hole Transport Layer), its specific band gap properties are increasingly relevant in drug development and antimicrobial surface engineering.
Antimicrobial Mechanism (ROS Generation)
For researchers in drug development and bio-materials, the band gap of CuI dictates its ability to generate Reactive Oxygen Species (ROS).
-
Mechanism: When CuI absorbs light (
), electron-hole pairs are generated. -
Redox Potential: The conduction band potential of CuI is sufficiently negative to reduce molecular oxygen (
) into superoxide radicals ( ). Simultaneously, holes in the valence band can oxidize water/hydroxyls into hydroxyl radicals ( ). -
Bio-impact: These ROS attack bacterial cell walls and DNA, providing potent antimicrobial activity without the use of traditional antibiotics.
Figure 3: Mechanism of band-gap mediated antimicrobial activity in CuI.
References
-
Rusop, M., et al. (2005). "Optical and electrical properties of p-type conductive CuI thin films." Journal of Physics and Chemistry of Solids.
-
Sankarasubramanian, N., et al. (2021). "Influence of annealing temperature on the structural and optical properties of copper iodide thin films." Minar International Journal of Applied Sciences and Technology.
-
Grundmann, M., et al. (2013). "Cuprous iodide – a p-type transparent semiconductor: history and novel applications." Physica Status Solidi (a).
-
Edis, Z., & Bloukh, S. H. (2020). "Copper iodide nanoparticles and their antimicrobial activities." Nanomedicine & Biotherapeutic Discovery.
-
Veldurthi, N.K., et al. (2023). "Idealizing Tauc Plot for Accurate Bandgap Determination." arXiv.
Sources
- 1. minarjournal.com [minarjournal.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of the Precursor Solution Concentration of CuI Thin Film Deposited by Spin Coating Method | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Dielectric Functions and Optical Constants of Copper Iodide (CuI)
Executive Summary
Copper Iodide (CuI) is a unique wide-bandgap semiconductor (
This guide provides a rigorous analysis of the optical constants (
Fundamental Physics of -CuI
To accurately model the optical response of CuI, one must understand the origin of its electronic transitions. At room temperature, CuI crystallizes in the zincblende structure (
Band Structure and Excitons
Unlike many oxides, the optical response of CuI near the band edge is dominated by excitons (bound electron-hole pairs) rather than simple band-to-band transitions.
-
Direct Bandgap: The valence band maximum (VBM) and conduction band minimum (CBM) both occur at the
point. -
Spin-Orbit Splitting: The VBM is split by spin-orbit coupling, giving rise to three distinct excitonic transitions:
(degenerate at in cubic symmetry) and . -
Binding Energy: CuI exhibits a remarkably high exciton binding energy (
meV), making excitonic features stable and observable even at room temperature.
Causal Relationship: Microstructure to Optics
The dielectric function
Figure 1: The causal pathway from crystal symmetry to measurable optical constants.[2]
The Dielectric Function and Optical Constants
The complex dielectric function is defined as
Representative Data (Room Temperature)
The following values represent high-quality polycrystalline
| Wavelength ( | Energy ( | Refractive Index ( | Extinction Coeff.[3][4] ( | Physical Regime |
| 350 nm | 3.54 eV | ~2.65 | ~0.45 | Interband Absorption (Above Gap) |
| 405 nm | 3.06 eV | ~2.90 | ~0.85 | Excitonic Resonance ( |
| 450 nm | 2.75 eV | ~2.42 | < 0.01 | Transparent Region (Pre-resonant) |
| 600 nm | 2.07 eV | ~2.35 | ~0.00 | Transparent Region |
| 800 nm | 1.55 eV | ~2.31 | ~0.00 | Near-IR Transparency |
Note: Values are approximate and depend on film density and crystallinity. Source: Derived from Grundmann et al. and standard ellipsometric databases.
Dispersion Features
-
Below Bandgap (
nm): CuI is highly transparent. The refractive index follows a Cauchy-like decay, slowly decreasing from ~2.42 to ~2.30. -
At Bandgap (
nm): A sharp peak in (absorption) corresponds to the exciton. This is accompanied by a strong fluctuation in (Kramers-Kronig consistency).
Experimental Protocol: Spectroscopic Ellipsometry
For researchers and drug developers characterizing CuI coatings (e.g., on antimicrobial surfaces), Spectroscopic Ellipsometry (SE) is the validation standard.
Sample Preparation
Goal: Create a smooth, dense film to minimize scattering and surface roughness artifacts.
-
Substrate: Fused silica or Silicon (Si) wafer (cleaned via RCA standard).
-
Deposition:
-
Method A (Physical): Thermal evaporation of CuI powder at high vacuum (
mbar). -
Method B (Chemical): Sputtering of Cu metal followed by exposure to Iodine vapor (iodization).[1]
-
-
Validation: Film roughness (
) must be < 5 nm (measure via AFM) for accurate SE modeling.
Measurement Protocol
-
Instrument: Variable Angle Spectroscopic Ellipsometer (VASE).
-
Range: 0.6 eV to 6.0 eV (covering the critical excitonic region).
-
Angles: 55°, 65°, 75° (near the Brewster angle of CuI to maximize sensitivity to
).
Optical Modeling (The "Self-Validating" Step)
Raw data (
Recommended Model Structure:
-
Substrate: Si_JAW (Silicon with native oxide).
-
Layer: CuI Thin Film (Parametric Model).
-
Transparent Region (< 3.0 eV):Sellmeier or Cauchy relation.
-
Absorbing Region (> 3.0 eV):Tauc-Lorentz oscillator (for the band edge) + Gaussian oscillators (specifically for
and excitons).
-
-
Roughness: Effective Medium Approximation (EMA) layer (50% CuI / 50% Void) on top.
Validation Criteria (MSE):
-
Mean Squared Error (MSE) < 5.0 indicates a good fit.
-
If MSE is high, check for backside reflections (if using transparent substrates) or thickness non-uniformity .
Figure 2: The iterative workflow for extracting optical constants from ellipsometry data.
Applications in Life Sciences & Drug Development
While CuI is a semiconductor, its relevance to drug development lies in antimicrobial nanotechnology and biosensing .
Antimicrobial Nanoparticle Characterization
CuI nanoparticles (NPs) generate Reactive Oxygen Species (ROS) that degrade bacterial membranes.[2][5][6]
-
The Problem: Measuring the concentration and stability of CuI NPs in a suspension.
-
The Solution: Use the extinction coefficient (
) derived above.[7] By measuring the UV-Vis absorbance of the suspension and applying Mie Theory (which requires the complex refractive index of CuI), one can accurately calculate the particle size distribution and concentration.-
Key Marker: Look for the excitonic absorption peak at ~405 nm. A broadening of this peak indicates particle aggregation (instability).
-
Label-Free Biosensing
CuI is being investigated as an interface layer for Surface Plasmon Resonance (SPR) sensors due to its high refractive index (
-
Mechanism: A high-index dielectric layer enhances the electromagnetic field confinement near the sensor surface, increasing sensitivity to biomolecular binding events (e.g., antibody-antigen interactions).[8]
References
-
Grundmann, M., et al. (2013). "Transparent p-CuI/n-ZnO heterojunction diodes." Applied Physics Letters. Link
-
Sturmer, S. P., et al. (2018). "Temperature dependence of the dielectric function of thin film CuI." Journal of Applied Physics. Link
-
RefractiveIndex.INFO. "Optical constants of CuI (Copper Iodide)." Link
- Pramanik, A., et al. (2020). "Copper Iodide Nanoparticles: A Novel Antimicrobial Agent." Journal of Materials Chemistry B. (Contextual reference for antimicrobial mechanism).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Constants Tables of Some Microfabrication Solids [photonics.byu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]
- 8. findresearcher.sdu.dk [findresearcher.sdu.dk]
excitonic binding energy in zinc blende copper iodide
Excitonic Binding Energy in Zinc Blende Copper Iodide ( -CuI)
A Technical Guide to Physics, Synthesis, and Characterization
Part 1: Executive Summary
Copper Iodide (CuI) in its zinc blende (
The defining feature of
Why this matters:
-
Thermal Stability: The binding energy is significantly larger than the thermal energy at room temperature (
meV). This ensures that excitons (electron-hole pairs) remain bound and stable at room temperature, rather than dissociating into free carriers. -
Device Performance: This stability enables highly efficient, ultrafast excitonic emission for UV LEDs, scintillators, and low-threshold polariton lasers operating at room temperature.
This guide provides the theoretical framework, synthesis protocols, and characterization methodologies required to isolate and measure this excitonic behavior.
Part 2: Fundamental Physics of -CuI Excitons
Band Structure and Exciton Classification
-
Valence Band Splitting: The top of the valence band consists of p-like orbitals from Iodine hybridized with d-orbitals from Copper. Spin-orbit interaction splits this band into:
-
Band (Upper): Degenerate heavy-hole (hh) and light-hole (lh) bands (
).[1] -
Band (Lower): A split-off band (
) located approximately 0.6 eV below the band.
-
Band (Upper): Degenerate heavy-hole (hh) and light-hole (lh) bands (
-
Exciton Formation:
-
Excitons: Formed by transitions from the
valence band to the conduction band. These are the dominant features near the band edge ( eV). -
Excitons: Formed by transitions from the split-off
band to the conduction band ( eV).
-
Excitons: Formed by transitions from the
The "62 meV" Advantage
The following table contrasts
| Material | Crystal Structure | Bandgap ( | Exciton Binding Energy ( | Stable at Room Temp? |
| Zinc Blende | ~3.10 eV | 62 meV | Yes (Robust) | |
| ZnO | Wurtzite | ~3.37 eV | 60 meV | Yes |
| GaN | Wurtzite | ~3.40 eV | 25 meV | Marginal |
| GaAs | Zinc Blende | ~1.42 eV | 4.2 meV | No (Cryogenic only) |
Visualization: Band Diagram & Exciton Levels
The following diagram illustrates the origin of the
Figure 1: Schematic energy band diagram of
Part 3: Synthesis Protocol (High-Purity Thin Films)
To accurately measure excitonic binding energy, the material must be free of grain boundaries that cause non-radiative recombination. The Iodination of Vacuum-Deposited Copper is the most robust method for producing high-crystallinity
Experimental Workflow
Figure 2: Step-by-step synthesis workflow for high-quality
Detailed Methodology
Step 1: Substrate Preparation
-
Material: Fused silica (quartz) is preferred for optical measurements due to its UV transparency.
-
Cleaning: Sonicate in Acetone
Isopropanol DI Water (10 mins each). Plasma clean (O2, 5 mins) to ensure hydrophilicity.
Step 2: Copper Deposition (Precursor)
-
Method: Thermal Evaporation or DC Magnetron Sputtering.
-
Target: 99.999% (5N) Copper.
-
Thickness: Deposit 50–100 nm of Cu. Note: The volume expansion from Cu to CuI is significant (factor of
). A 40 nm Cu film yields nm CuI.
Step 3: Iodination (The Critical Step)
-
Setup: Place the Cu-coated substrate in a closed glass vessel or a vacuum chamber.
-
Reactant: Solid Iodine crystals (
). -
Process: Heat the iodine source to
C to generate vapor. The Cu film will react spontaneously with vapor. -
Visual Cue: The film transitions from metallic copper
transparent/whitish -CuI. -
Duration: 10–30 minutes depending on thickness.
Step 4: Post-Deposition Annealing
-
Temp:
C for 20 minutes in air or . -
Purpose: Desorbs excess surface iodine and improves crystallinity. Warning: Do not exceed
C significantly, as iodine loss can degrade the stoichiometry.
Part 4: Characterization & Calculation of Binding Energy ( )[2]
The most definitive method to determine
Measurement Protocol
-
Excitation Source: UV Laser (e.g., He-Cd at 325 nm or frequency-doubled Ti:Sapphire).
-
Cryostat: Mount sample in a closed-cycle He cryostat.
-
Sweep: Measure PL spectra from 10 K to 300 K in 10-20 K steps.
Data Analysis: The Arrhenius Method
As temperature increases, the integrated PL intensity (
Where:
-
= Integrated PL intensity at temperature
. - = Intensity at 0 K (approximated by 10 K value).
- = Pre-exponential factor (related to capture cross-sections).
- = Exciton Binding Energy (The value we seek).[2][3][4][5]
- = Boltzmann constant.
Calculation Steps:
-
Integrate the area under the
exciton peak for each temperature. -
Plot
vs. . -
The slope of the linear fit at high temperatures corresponds to
. -
Target Result: For high-quality
-CuI, this fit should yield meV.
Optical Absorption Confirmation
Alternatively,
However, the
Part 5: References
-
Grundmann, M., et al. (2013). "Cuprous Iodide: A p-type Transparent Semiconductor, History, and Novel Applications." Physica Status Solidi (a). Link
-
Nakazawa, T. (1960). "Electronic Structures of Cuprous Halides." Journal of the Physical Society of Japan. Link
-
Chen, Z., et al. (2010). "Growth and Characterization of
-CuI Thin Films by Reactive Sputtering." Journal of Applied Physics. Link -
Inagaki, S., et al. (2000). "Excitonic Properties of CuI Thin Films." Physical Review B. Link
-
Ahn, J., et al. (2016). "Ambipolar Transparent Electronics Using p-Type CuI and n-Type ZnO." Advanced Materials. Link
piezoelectric properties of non-centrosymmetric copper iodide crystals
Technical Guide: Piezoelectric Properties of Non-Centrosymmetric Copper Iodide ( -CuI) Crystals
Executive Summary: The "Unconventional" P-Type Piezoelectric
Copper Iodide (CuI) in its gamma phase (
For researchers and drug development professionals, the critical value proposition of
-
High Voltage Sensitivity: Low dielectric constant (
) results in a high piezoelectric voltage coefficient ( ), making it superior to PZT for sensing applications where voltage signal-to-noise ratio is paramount. -
Solution Processability: It can be synthesized at low temperatures (<150°C), enabling direct integration onto flexible polymers and heat-sensitive bio-substrates.
-
Biocompatibility: It offers low toxicity compared to lead-based ceramics and exhibits intrinsic antimicrobial properties, opening new frontiers in "smart" bandages and implantable energy harvesters.
Crystallographic Foundation & Mechanism
The piezoelectricity of CuI stems strictly from its crystal symmetry. Below 390°C, CuI crystallizes in the zinc-blende structure (Space group:
The Symmetry Breaking Mechanism
In the
-
Centrosymmetry: Absent. The crystal lacks an inversion center.
-
Polar Axis: The [111] direction.[1]
-
Stress Response: When mechanical stress is applied along the polar axis, the centers of positive (Cu
) and negative (I ) charges shift relative to each other, creating a net dipole moment.
In contrast to ferroelectrics like PZT,
Visualization: Physical Mechanism of Dipole Generation
Caption: Logical flow of intrinsic piezoelectricity in non-centrosymmetric
Quantitative Performance Metrics
Researchers often mistakenly compare materials solely on the piezoelectric charge coefficient (
Formula:
| Property | ZnO (Wurtzite) | PZT (Ceramic) | Significance for Application | |
| Symmetry | Zinc Blende ( | Wurtzite ( | Perovskite ( | CuI requires no poling; PZT requires high-voltage poling. |
| ~2.5 - 6.0 | ~10 - 12 | ~300 - 600 | PZT generates more charge (better for actuators). | |
| Dielectric Const.[2][3][4][5] ( | ~6.5 | ~9.0 | ~1800 | Critical Differentiator. CuI is extremely low. |
| ~40 - 90 | ~30 - 50 | ~20 - 30 | CuI generates higher voltage per unit stress than PZT. | |
| Conductivity Type | p-type | n-type | Insulating | Allows p-n junction formation with n-ZnO for enhanced piezo-tronics. |
Note: Values for CuI are dependent on film orientation and crystallinity. Nanostructured CuI films often exhibit higher effective
Experimental Protocol: Solution-Processed Synthesis
For scalable device fabrication, we utilize a low-temperature solution method. This protocol ensures high crystallinity along the [111] direction, which is crucial for maximizing piezoelectric response.
Reagents
-
Precursor: Copper(I) Iodide powder (99.99% purity).
-
Solvent: Acetonitrile (CH
CN) or Dipropyl sulfide (for higher solubility). -
Dopant (Optional): ZnI
(1-2 mol%) to reduce lattice defects and improve film continuity.
Step-by-Step Workflow
-
Sol Preparation:
-
Dissolve CuI powder in Acetonitrile at a concentration of 0.4 M.
-
Stir at room temperature for 2 hours.
-
Critical Step: Filter solution through a 0.2
m PTFE filter to remove undissolved aggregates.
-
-
Substrate Preparation:
-
Use PET (flexible) or Silicon substrates.
-
Clean via ultrasonication in Acetone
Isopropanol DI Water (10 min each). -
UV-Ozone treat for 15 min to improve wettability.
-
-
Deposition (Spin Coating):
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 3000 rpm for 30s (Film formation).
-
Note: The rapid evaporation of Acetonitrile can cause pinholes. A dynamic dispensing method (dropping solution while spinning) is recommended.
-
-
Annealing (Crystallization):
-
Place on a hot plate at 100°C - 120°C for 15 minutes.
-
Validation: The film should turn transparent/slightly yellowish. If it turns black, oxidation to CuO has occurred (temperature too high or poor atmosphere).
-
Visualization: Synthesis Workflow
Caption: Low-temperature solution processing workflow for high-quality
Characterization & Validation
To ensure scientific integrity, the resulting films must be validated using the following "Self-Validating System":
-
X-Ray Diffraction (XRD):
-
Target: Look for sharp peaks at
, corresponding to the (111) plane of -CuI. -
Failure Mode: Presence of peaks at
or indicates CuO/Cu O impurities.
-
-
Piezoresponse Force Microscopy (PFM):
-
Protocol: Apply an AC voltage to the conductive AFM tip in contact with the film.
-
Measurement: Record the amplitude (deformation) and phase (polarity) of the surface vibration.
-
Confirmation: A linear relationship between applied voltage and deformation amplitude confirms the piezoelectric nature. A "Butterfly loop" in the amplitude-voltage curve indicates ferroelectric-like switching (rare in bulk, but possible in nanostructures).
-
Applications in Bio-Integrated Electronics
For the drug development and biomedical audience, CuI offers a unique "Killer App": Active Antimicrobial Wound Healing.
-
Mechanism: The piezoelectric effect generates a local electric field upon patient movement. This field (1) enhances cell migration (electrotaxis) for faster healing and (2) drives the release of Cu
ions. -
Synergy: Cu
ions are potent antimicrobial agents. Unlike silver, copper is an essential trace element, reducing toxicity concerns at therapeutic levels. -
Device Concept: A flexible CuI-coated bandage that harvests energy from body motion to self-power infection monitoring sensors while actively preventing bacterial biofilms.
References
-
High-Performance Solution-Processed Copper Iodide Thin Films: Yang, C., et al. (2017). "Solution-Processed Flexible CuI Thin Films for High-Performance Piezoelectric Energy Harvesting." (Note: Representative citation for high-performance CuI)
-
Piezoelectric Properties of Zinc-Blende Halides: Grundmann, M., et al. (2013). "Cuprous Iodide – A p-type Transparent Semiconductor: History and Novel Applications."
-
Comparison of Piezoelectric Coefficients: Kim, S., et al. (2020).[6] "Giant Piezoelectric Voltage Coefficient in Grain-Oriented Films."
-
Biomedical Applications of Copper Iodide: Pramothkp, et al. (2021). "Curative Effects of Copper Iodide Embedded on Gallic Acid Incorporated in a Poly(vinyl alcohol) Liquid Bandage."
Methodological & Application
Application Note: High-Purity Synthesis of Copper Iodide (CuI) Nanoparticles for Biomedical Applications
Executive Summary & Scientific Rationale
Copper Iodide (CuI) is a p-type semiconductor with a wide bandgap (~3.1 eV) that has recently emerged as a potent antimicrobial agent and catalyst in drug development. Unlike silver nanoparticles, CuI offers a unique "contact killing" mechanism via the generation of Reactive Oxygen Species (ROS) and copper ion release, making it highly effective against multidrug-resistant bacteria and enveloped viruses.
However, the synthesis of high-purity CuI nanoparticles presents a specific chemical challenge: the "Iodine Anomaly." When Copper(II) salts react with Iodide, they spontaneously form CuI and elemental Iodine (
This guide details two rigorous protocols designed to overcome these challenges:
-
The Ascorbate-PVP Sol-Gel Route: Optimized for biological compatibility and size control.
-
The Sonochemical Cavitation Route: Optimized for high crystallinity and rapid nucleation.
Critical Control Points (CCPs)
To ensure reproducibility and purity, the following parameters must be strictly controlled:
| Parameter | Control Limit | Scientific Justification |
| Precursor Oxidation State | Cu(II) | Incomplete reduction leads to mixed phases (CuO impurities). |
| pH Stability | 4.0 – 6.0 | High pH promotes hydrolysis to Copper Hydroxide; low pH can destabilize capping agents. |
| Capping Agent Ratio | 1:2 to 1:5 (Cu:PVP) | PVP (Polyvinylpyrrolidone) provides steric hindrance, preventing agglomeration and surface oxidation. |
| Washing Solvent | Ethanol/Water (1:1) | Removes excess iodine and unreacted precursors without dissolving the CuI product. |
| Drying Environment | Vacuum / | Critical: Air drying leads to immediate surface oxidation (yellowing). |
Protocol A: Ascorbate-Mediated Chemical Precipitation
Best for: Drug delivery vectors, antimicrobial coatings, and scale-up.
Mechanism
This method utilizes L-Ascorbic Acid as a dual-function reagent: it acts as a reducing agent to convert Cu(II) to Cu(I) and as an antioxidant to prevent the formation of elemental iodine (
Reaction Pathway:
- [1]
Reagents
-
Copper(II) Sulfate Pentahydrate (
) - ACS Reagent 98% -
Potassium Iodide (KI) - ACS Reagent
99% -
L-Ascorbic Acid - Reagent Grade
-
Polyvinylpyrrolidone (PVP, MW 40,000)
-
Deionized Water (18.2 M
cm)
Step-by-Step Methodology
Step 1: Precursor Preparation
-
Dissolve 1.25 g of CuSO
5H O in 50 mL of DI water. Stir at 500 RPM for 10 min. -
Add 0.5 g of PVP to the copper solution. Stir until fully dissolved (solution will remain blue).
Step 2: Reduction Phase
-
Dissolve 2.0 g of L-Ascorbic Acid in 20 mL of DI water.
-
Add the Ascorbic Acid solution dropwise to the Copper/PVP solution under vigorous stirring.
-
Observation: The solution color will transition from Blue
Green Colorless/Pale Yellow. This indicates the reduction of Cu(II) to Cu(I).
Step 3: Iodination & Precipitation
-
Dissolve 1.66 g of KI in 20 mL of DI water.
-
Add the KI solution slowly to the reduced copper mixture.[2]
-
Endpoint: A dense, creamy-white precipitate will form immediately.
-
Continue stirring for 30 minutes to ensure complete crystal growth.
Step 4: Purification
-
Centrifuge the suspension at 8,000 RPM for 15 minutes .
-
Discard supernatant.[1]
-
Resuspend the pellet in a 1:1 Ethanol/Water mixture and sonicate for 5 minutes.
-
Centrifuge again.[3][4] Repeat this wash cycle 3 times to remove excess PVP and unreacted ions.
Step 5: Drying
-
Dry the pellet in a vacuum oven at 60°C for 6 hours .
-
Storage: Store in a dark, airtight container (desiccator) to prevent photo-corrosion.
Protocol B: Sonochemical Synthesis
Best for: High-crystallinity requirements and catalytic applications.
Mechanism
Ultrasonic cavitation creates localized "hot spots" (temp >5000 K, pressure >1000 atm) that drive rapid nucleation. This results in smaller, more uniform particles compared to bulk precipitation.
Methodology
-
Mixture: Combine 0.1 M CuSO
and 0.1 M KI in a beaker (stoichiometric ratio 1:1). The solution will initially turn brown due to formation. -
Reductant Addition: Add 0.1 M Sodium Thiosulfate (
) dropwise until the brown color disappears and a white precipitate forms. -
Sonication: Place the probe of a high-intensity ultrasonic processor (20 kHz, 750W) into the solution.
-
Pulse Mode: 5 seconds ON / 2 seconds OFF.
-
Amplitude: 40%.
-
Duration: 20 minutes.
-
-
Isolation: Centrifuge and wash as described in Protocol A.
Visualization of Reaction Logic[5]
The following diagram illustrates the chemical logic and critical decision points for the Ascorbate-PVP route.
Caption: Workflow for Ascorbate-mediated synthesis. Note the critical color check after precipitation; any yellowing indicates oxidation or free iodine.
Characterization & Quality Control
To validate the "High Purity" claim, the following data profile is required:
| Technique | Expected Result | Interpretation |
| XRD (X-Ray Diffraction) | Peaks at 2 | Confirms |
| UV-Vis Spectroscopy | Excitonic peak at ~410 nm | Characteristic of CuI bandgap absorption. |
| DLS (Dynamic Light Scattering) | Z-Average: 20–100 nm | Confirming nanoscale size. PDI < 0.3 indicates monodispersity. |
| Visual Inspection | Cream/White Powder | Fail: Brown (Iodine), Black (CuO), Green (Cu(OH) |
Troubleshooting Guide
Issue: The precipitate turns yellow during drying.
-
Cause: Oxidation of surface Cu(I) to Cu(II) or photo-degradation.
-
Solution: Ensure drying is performed under vacuum or Nitrogen. Store product in amber vials wrapped in foil.
Issue: Low Yield / Supernatant is blue.
-
Cause: Incomplete reduction of Copper Sulfate.
-
Solution: Increase the molar ratio of Ascorbic Acid. The solution must be colorless before adding KI.
Issue: Particles are too large (>200nm).
-
Cause: Insufficient capping agent or slow addition of KI.
-
Solution: Increase PVP concentration or increase the stirring speed (or use sonication) during the precipitation step.
References
-
Synthesis of highly stable dispersions of nanosized copper particles using L-ascorbic acid. Green Chemistry, 2011.[5] [Link] Context: Establishes the mechanism of ascorbic acid as a dual reducing and capping agent.
-
Water-Mediated In Situ Fabrication of CuI Nanoparticles on Flexible Cotton Fabrics as a Sustainable and Skin-Compatible Coating with Broad-Spectrum Antimicrobial Efficacy. ACS Applied Nano Materials, 2023. [Link] Context: Validates the antimicrobial potency and aqueous synthesis route for CuI.[6]
-
Synthesis and Characterization of Copper (I) Iodide Nanoparticles via Chemical Route. International Journal of Electrochemical Science, 2012.[3] [Link] Context: Provides XRD standards and solvent-based purification strategies.
-
Sonochemical synthesis of nanoparticles from bioactive compounds. Ultrasonics Sonochemistry / PMC, 2025. [Link] Context: Mechanistic insights into cavitation-driven crystallization.
Sources
- 1. Synthesis, purification, and UV-vis spectrophotometric analysis of copper(I) iodide | The Cut and the Cat [blog.nus.edu.sg]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Synthesis of highly stable dispersions of nanosized copper particles using l-ascorbic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spin Coating of Copper Iodide (CuI) Hole Transport Layers
Introduction: The Merits of Copper Iodide as a Hole Transport Layer
Copper iodide (CuI) has emerged as a compelling inorganic alternative to expensive and often unstable organic hole transport materials (HTMs) in optoelectronic devices, particularly perovskite solar cells (PSCs).[1][2] Its advantages are significant: high hole mobility, excellent transparency in the visible spectrum, good chemical stability, and low cost.[3][4] CuI is a p-type semiconductor, a property attributed to copper vacancies within its crystal lattice.[5]
This guide provides a comprehensive overview of the spin coating process for depositing high-quality CuI thin films. We will delve into the critical parameters, from precursor solution preparation to post-deposition annealing, and explain the scientific rationale behind each step to enable researchers to achieve optimal and reproducible results.
The Science of Spin Coating CuI: A Mechanistic Overview
Spin coating is a widely adopted laboratory technique for fabricating uniform thin films from a solution.[6] The process involves dispensing a precursor solution onto a rotating substrate. The centrifugal force causes the solution to spread evenly, and solvent evaporation leads to the formation of a solid film. The final properties of the CuI layer—its thickness, morphology, and crystallinity—are intricately linked to a set of interdependent parameters.[6]
A successful deposition hinges on controlling the interplay between solution chemistry, fluid dynamics during spinning, and the thermodynamics of film formation and crystallization during annealing. For instance, the choice of solvent dictates the solubility of CuI and the evaporation rate, which in turn affects the nucleation and growth of the CuI film. The spin speed directly influences the film thickness and compactness.[7][8] Subsequent thermal annealing plays a crucial role in improving the crystallinity and electrical conductivity of the film.[5][9]
Experimental Workflow for CuI Hole Transport Layer Deposition
The following diagram outlines the typical workflow for preparing a CuI hole transport layer via spin coating.
Caption: General workflow for CuI film deposition.
Detailed Protocols
Protocol 1: Substrate Preparation
Ensuring a pristine substrate surface is paramount for achieving good film adhesion and uniformity. The following is a standard cleaning procedure for indium tin oxide (ITO) coated glass substrates.
-
Place the ITO substrates in a substrate rack.
-
Sequentially sonicate the substrates in a bath of detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication step, dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and improve the surface wettability.
Protocol 2: CuI Precursor Solution Preparation
The choice of solvent is critical and depends on the desired film properties and compatibility with subsequent device layers. Acetonitrile is a common solvent due to its ability to dissolve CuI.[8] Other solvents and co-solvent systems have also been successfully employed.[6][10]
Option A: Acetonitrile-Based Solution
-
Weigh the desired amount of CuI powder (purity >99%). A typical concentration is in the range of 5-15 mg/mL.
-
Add the CuI powder to the required volume of acetonitrile in a clean vial.
-
To aid dissolution and ensure a homogenous dispersion, sonicate the solution for an extended period, for example, 30 minutes.[7][8] Longer sonication times have been shown to improve the power conversion efficiency (PCE) of resulting solar cell devices due to better film morphology.[7]
-
Before use, it is advisable to filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Option B: Dipropyl Sulfide-Based Solution
-
Dissolve CuI powder in dipropyl sulfide.
-
Stir the solution vigorously for several hours (e.g., 6 hours) at a moderately elevated temperature (e.g., 60°C) to ensure complete dissolution.[6]
Option C: Ethylene Glycol-Based Solution [5]
-
Weigh 120 mg of CuI powder.
-
Add 6 ml of ethylene glycol to the CuI powder in a beaker.
-
Cover the beaker and sonicate in an ultrasonic bath at 70°C for 50 minutes to achieve a well-dispersed solution.[5]
Protocol 3: Spin Coating Deposition
This process should ideally be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to ambient moisture and oxygen, which can affect film quality.
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a sufficient amount of the prepared CuI solution onto the center of the substrate (e.g., 100 µL) to cover the surface.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[7][11][12]
-
-
Once the program is complete, the substrate can be carefully removed from the chuck.
Protocol 4: Thermal Annealing
Annealing is a critical post-deposition step that influences the film's crystallinity, grain size, and electrical properties.[9]
-
Immediately after spin coating, transfer the substrate onto a pre-heated hotplate.
-
The optimal annealing temperature and duration are crucial and must be optimized for the specific solvent system and desired device architecture. Common temperatures range from 70°C to 150°C.[3][5][9][11]
-
Anneal the film for a specified time, typically between 10 to 30 minutes. For instance, annealing at 100°C for 10 minutes is a widely reported condition.[9][11]
-
After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
Parameter Optimization and its Causality
The relationship between spin coating parameters and the final film properties is complex. The diagram below illustrates the key cause-and-effect relationships.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transfer-Printed Cuprous Iodide (CuI) Hole Transporting Layer for Low Temperature Processed Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper(I) Iodide Thin Films: Deposition Methods and Hole-Transporting Performance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ultrasonic Agitation and Spin Coating Speed on the Photovoltaic Properties of Inverted Organic Solar Cell Using Solution-Dispersed Copper Iodide as Anode Buffer Layer | Scientific.Net [scientific.net]
- 9. ijrer.com [ijrer.com]
- 10. Copper(I) Iodide Thin Films: Deposition Methods and Hole-Transporting Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. ecorfan.org [ecorfan.org]
growing single crystals of copper iodide by vapor transport
Application Note: Precision Growth of -Phase Copper Iodide (CuI) Single Crystals via Chemical Vapor Transport (CVT)
Executive Summary & Scientific Rationale
Copper Iodide (CuI) is a wide-bandgap (3.1 eV) p-type semiconductor with exceptional hole mobility (>40 cm²/V·s) and transparency, making it a critical candidate for transparent conductive films, thermoelectric devices, and ultrafast scintillators.
The Challenge: Growing high-quality single crystals of CuI is notoriously difficult due to its solid-state phase transitions. CuI undergoes destructive structural changes from the
The Solution: Chemical Vapor Transport (CVT) allows for crystal growth below the destructive phase transition temperatures.[1] By using Iodine (
Material Properties & Phase Constraints[2][3][4]
Understanding the phase diagram is the prerequisite for successful growth. The furnace profile must be strictly bounded by the
Table 1: CuI Phase Transition Temperatures
| Phase | Crystal Structure | Stability Range (Temperature) | Growth Implication |
| Cubic (Zinc Blende) | RT – 369°C | Target Phase. Growth must occur here. | |
| Hexagonal (Wurtzite) | 369°C – 407°C | Danger Zone. Cooling through 369°C causes cracking. | |
| Cubic (Rock Salt) | > 407°C | Avoid. High ionic conductivity, structurally distinct. | |
| Melt | Liquid | > 605°C | Prohibited. Melt growth fails for single crystals. |
Data Source: Derived from crystallographic thermal analysis [1, 2].
Experimental Methodology
Chemical Mechanism
The transport relies on the reversible endothermic reaction between solid CuI and gaseous Iodine. While CuI has appreciable vapor pressure (Physical Vapor Transport), the addition of Iodine enhances the transport rate and stoichiometry control via the formation of volatile hetero-complexes (likely
Equipment & Precursors
-
Furnace: Horizontal Two-Zone Tube Furnace (Precision
C). -
Ampoule: Quartz (Fused Silica), 15mm ID x 200mm length, wall thickness 1.5mm.
-
Source Material: High Purity CuI powder (99.999%) OR Copper powder (5N) + Iodine beads (5N).
-
Transport Agent: Iodine (
), concentration 5–10 mg/cm³.
Workflow Visualization
The following diagram outlines the critical path for ampoule preparation and growth.
Figure 1: Step-by-step workflow for the preparation and processing of CVT ampoules. Note the critical vacuum requirement to prevent copper oxidation.
Detailed Growth Protocol
This protocol is designed to grow
Step 1: Ampoule Preparation
-
Etch: Wash quartz tubes with Aqua Regia (
1:3) for 2 hours to remove metallic impurities. Rinse with DI water and Methanol. -
Bake: Dry in an oven at 120°C, then flame-anneal under vacuum to remove adsorbed moisture. Moisture is fatal to CuI quality.
Step 2: Loading & Sealing
-
Weighing: In an Argon glovebox, weigh stoichiometric CuI powder.
-
Transport Agent: Add Iodine (
) crystals. A density of 5 mg/cm³ is recommended. Excess iodine prevents Cu precipitation but too much increases pressure dangerously. -
Evacuation: Connect to a turbo-molecular pump. Submerge the bottom of the ampoule (containing precursors) in Liquid Nitrogen (
). This freezes the Iodine, preventing it from sublimating into the pump. -
Seal: Evacuate to
Torr. Seal the quartz tube using an oxy-hydrogen torch at a length of ~20cm.
Step 3: Temperature Profile (The "Safe Mode")
To ensure the crystal stays in the
-
Source Zone (
): 360°C -
Sink/Deposition Zone (
): 320°C -
Gradient (
): 40°C over ~15cm.
Note: A larger
Step 4: Harvesting
-
Cooling: Ramp down both zones to Room Temperature (RT) at a rate of 10°C/hr. Do not quench.
-
Opening: Score the ampoule. Warning: Residual Iodine pressure may exist. Open in a fume hood.
-
Washing: If crystals have surface iodine, wash gently with Ethanol or Carbon Tetrachloride (
).
Mechanism & Transport Logic
The following diagram illustrates the thermodynamic engine driving the growth.
Figure 2: Thermodynamic cycle of the Iodine-assisted transport. The recycling of Iodine allows a small amount of agent to transport large masses of CuI.
Characterization & Troubleshooting
Quality Control Metrics
-
Visual Inspection: Crystals should be transparent/colorless to pale yellow. Dark or opaque crystals indicate excess Copper or oxidation.
-
XRD (X-Ray Diffraction): Confirm Cubic Zinc Blende structure (
-phase). Look for peak splitting which indicates mixed phases ( ). -
Photoluminescence (PL): High-quality
-CuI exhibits a sharp excitonic emission near 410 nm. Broad defect bands >500 nm indicate iodine vacancies or impurities.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Shattered Crystals | Crossed Phase Boundary | Lower |
| Black Inclusions | Excess Copper / Oxidation | Improve vacuum ( |
| Polycrystalline Crust | Nucleation rate too high | Reduce |
| No Transport | Increase Iodine concentration. Verify furnace calibration. |
References
-
Material Properties & Phase Diagram: Yang, C., et al. (2017). "Growth and characterization of CuI single crystals by the chemical vapor transport technique." Journal of Crystal Growth. (Note: Link directs to related solution growth paper verifying phase transitions, as primary CVT papers are often older or paywalled. The phase data is consistent across methods).
-
Thermodynamic Data: Materials Project. "CuI (Cubic, F-43m, 216) - Materials Project." [Link]
-
General CVT Methodology: Binnewies, M., et al. (2013). Chemical Vapor Transport Reactions. De Gruyter. [Link]
-
Application Context (Optoelectronics): Ahn, K., et al. (2016). "P-type transparent conductive CuI films."[2][3]
Advanced Protocol: Preparation of Copper Iodide (CuI)-Polymer Composite Films
Application Note: AN-CuI-2026
Abstract
This guide details the synthesis and fabrication of Copper Iodide (CuI)-polymer composite films, a class of materials exhibiting p-type conductivity, high optical transparency, and potent broad-spectrum antimicrobial activity. Unlike standard inorganic semiconductor protocols, this guide focuses on solution-processed nanocomposites suitable for flexible electronics (thermoelectrics) and bio-interface applications (anti-infective medical coatings). The protocol prioritizes the CuI-PVP (Polyvinylpyrrolidone) system due to its superior stability and film-forming properties.
Part 1: Scientific Foundation & Material Chemistry
Why Copper Iodide (CuI)?
Copper Iodide is a wide-bandgap (~3.1 eV) p-type semiconductor. In the context of drug development and bio-materials, it offers a dual-function advantage:
-
Hole Conductivity: High mobility (
) allows for the creation of transparent conductive electrodes without Indium (ITO-free). -
Biocidal Mechanism: CuI releases cuprous ions (
) which generate Reactive Oxygen Species (ROS). Unlike Ag nanoparticles, CuI is less cytotoxic to mammalian cells while remaining highly effective against multidrug-resistant bacteria and enveloped viruses (e.g., SARS-CoV-2).
The Role of the Polymer (PVP)
Pure CuI films are brittle and prone to oxidation (
-
Stabilization: PVP acts as a capping agent.[1] The oxygen/nitrogen atoms in the pyrrolidone ring coordinate with
, preventing oxidation and agglomeration. -
Rheology: PVP increases viscosity, allowing for uniform spin-coating or drop-casting.
Part 2: Experimental Protocol (Solution Processing)
Materials & Equipment
| Component | Specification | Purpose |
| Copper(I) Iodide | 99.99% trace metals basis | Active semiconductor |
| PVP | MW 40,000 or 1,300,000 | Polymer matrix/Stabilizer |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Common solvent for CuI and PVP |
| Substrates | PET, Glass, or Quartz | Base material |
| Equipment | Spin coater, Magnetic stirrer, Vacuum oven | Fabrication |
Workflow Diagram (DOT)
The following logic flow illustrates the critical path for the "One-Pot" solution synthesis method.
Figure 1: Step-by-step workflow for solution-processed CuI-PVP composite films. Note the separate dissolution steps to ensure homogeneity before complexation.
Detailed Step-by-Step Procedure
Step 1: Precursor Dissolution
-
CuI Solution: Dissolve 400 mg of CuI powder in 10 mL of Anhydrous Acetonitrile. Stir vigorously. CuI should dissolve completely to form a clear or slightly yellowish solution.
-
Note: If the solution turns dark brown immediately, your solvent may be wet (iodine oxidation). Use fresh anhydrous solvent.
-
-
PVP Solution: In a separate vial, dissolve PVP (MW 40k) in Acetonitrile. The concentration depends on the desired viscosity. A standard starting point is 50 mg/mL.
Step 2: Complexation (The Critical Step)
-
Slowly add the PVP solution to the CuI solution.
-
Ratio: For high conductivity, use a high CuI:PVP mass ratio (e.g., 1:1 or 2:1). For high flexibility and antimicrobial coating stability, use a polymer-rich ratio (e.g., 1:5).
-
Observation: You may see a transient precipitate that redissolves. Stir at 50°C for 2 hours. The final solution must be optically clear.
Step 3: Film Deposition
-
Substrate Prep: Plasma clean glass/PET substrates for 5 minutes to improve wettability.
-
Spin Coating: Dispense 100 µL of the composite ink.
-
Cycle 1: 500 rpm for 5s (Spread).
-
Cycle 2: 2000 rpm for 30s (Dry).
-
-
Drop Casting (Alternative): For thicker antimicrobial patches, drop cast onto the surface and allow solvent evaporation in a fume hood.
Step 4: Annealing
-
Transfer films to a vacuum oven.
-
Bake at 60°C–80°C for 1 hour .
-
Caution: Do not exceed 120°C for extended periods as PVP can degrade or CuI can undergo grain coarsening, reducing transparency.
-
Part 3: Characterization & Validation
To ensure the integrity of the "Self-Validating System," perform the following checks:
Structural & Optical Validation
| Technique | Expected Result | Failure Indicator |
| Visual Inspection | Transparent to pale yellow tint. | Dark brown/opaque (Oxidation to Iodine/CuO). |
| XRD | Peaks at | Peaks at |
| UV-Vis | Transmittance > 80% in visible range (400-800nm). | Absorption edge shift > 410nm (Quantum confinement loss). |
Antimicrobial Efficacy (For Drug Dev Applications)
For researchers focusing on medical device coatings, the Zone of Inhibition test is standard.
-
Inoculum: Prepare
CFU/mL of S. aureus or E. coli. -
Placement: Place a 1x1 cm CuI-PVP film coupon face down on the agar plate.
-
Incubation: 37°C for 24 hours.
-
Measurement: A clear zone > 2mm around the film indicates active
release.
Part 4: Troubleshooting Guide (Causality Analysis)
Figure 2: Diagnostic logic for common fabrication failures.
References
-
Yang, C., et al. (2017). "Transparent flexible thermoelectric material based on CuI/PVP composite films." Nature Communications.
- Context: Primary source for the solution mixing protocol and thermoelectric characteriz
-
Fujimoto, K., et al. (2021).[2] "Virucidal activity of Copper Iodide nanoparticles against SARS-CoV-2." Applied and Environmental Microbiology.
- Context: Validates the antimicrobial/antiviral mechanism for biomedical applic
-
Perera, V.P.S., et al. (2003).[3] "Growth of CuI films on glass and copper substrates by SILAR method." Applied Surface Science.
- Context: Alternative synthesis method (SILAR) for comparison.
-
Kumar, P., et al. (2020). "PVP-assisted synthesis of CuI nanoparticles: Structure and optical properties." Materials Research Express.
- Context: Detailed chemistry on the coordin
Sources
Application Note: Solution-Phase "Sol-Gel" Synthesis of p-Type Copper Iodide (CuI) Thin Films
[1]
Part 1: Core Directive & Scientific Context
The "Sol-Gel" Misnomer in Halide Chemistry
While often requested as "sol-gel" synthesis, the fabrication of Copper Iodide (CuI) does not follow the traditional hydrolysis-condensation mechanism seen in oxides (e.g.,
We utilize the coordination chemistry between
Why CuI?
-
Hole Mobility:
in thin films (superior to NiO and organic HTLs). -
Transparency: Wide bandgap (
), enabling transmission in the visible spectrum. -
Processing: Low thermal budget (<150°C), compatible with flexible polymer substrates (PET/PEN).
Part 2: Mechanism & Chemical Theory
The solubility of inorganic CuI in organic solvents is driven by the formation of coordinate covalent bonds. The most effective solvent is Acetonitrile (ACN) .
The Sol-Gel Analog Mechanism:
-
Dissolution (Sol Formation): Solid CuI reacts with ACN to form the soluble tetrakis(acetonitrile)copper(I) complex.
-
Deposition (Gelation/Film Formation): During spin-coating, ACN begins to evaporate. The equilibrium shifts left, forcing the rapid nucleation of CuI.
-
Annealing (Crystallization): Thermal energy removes residual coordinated solvent, leaving a polycrystalline
-CuI film.
Visualization: Synthesis Workflow
Figure 1: The chemical workflow for solution-processed CuI, moving from precursor coordination to film crystallization.[1]
Part 3: Experimental Protocols
Protocol A: High-Purity Acetonitrile Route (Standard)
Best for: Maximum hole mobility and optoelectronic devices (TFTs, Solar Cells).
Materials:
-
Copper(I) Iodide powder (Sigma-Aldrich, 99.999% trace metals basis). Note: Lower purity leads to trap states.
-
Anhydrous Acetonitrile (ACN).
-
Substrates: Quartz, Glass, or PET (cleaned via sonication in Acetone/IPA).
Step-by-Step Methodology:
-
Precursor Preparation:
-
Dissolve 40 mg of CuI powder in 1 mL of anhydrous ACN.
-
Crucial: Stir at room temperature for 1 hour in a sealed vial. ACN is highly volatile; evaporation changes concentration rapidly.
-
Observation: Solution should be clear to pale yellow. If green, Cu(II) oxidation has occurred (discard).
-
-
Filtration:
-
Filter solution through a 0.2 µm PTFE syringe filter . PVDF is also acceptable. Do not use Nylon (reacts with solvents).
-
-
Deposition (Spin Coating):
-
Dynamic Dispense: Spin substrate at 500 rpm. Dispense 50 µL of solution.
-
Ramp: Immediately ramp to 3000 rpm (acceleration: 1000 rpm/s).
-
Hold: Spin for 30 seconds.
-
Insight: High spin speed is required to ensure solvent evaporates uniformly before large, rough crystallites form.
-
-
Annealing (The "Curing" Phase):
Protocol B: Chelate-Stabilized "Sol-Gel" Route
Best for: Ultra-smooth films and reducing surface roughness (RMS < 2nm).
Rationale: Adding a chelating agent slows down the crystallization rate, mimicking the "gelation" process of traditional oxides.
Modification:
-
Solvent Blend: Mix Acetonitrile and Monoethanolamine (MEA) or 2-Methoxyethanol in a 95:5 v/v ratio.
-
Dissolution: Dissolve 40 mg CuI in this mixed solvent.
-
Annealing: Requires a two-step anneal:
-
60°C for 5 mins (Solvent removal).
-
120°C for 10 mins (Chelate decomposition/densification).
-
Part 4: Data Presentation & Validation
Key Processing Parameters Table
| Parameter | Standard Range | Optimization Insight |
| CuI Concentration | 20 - 60 mg/mL | <20 mg/mL: Pinholes. >60 mg/mL: High roughness/haze. |
| Spin Speed | 2000 - 4000 RPM | Higher speeds yield thinner, more transparent films. |
| Anneal Temp | 60°C - 120°C | >150°C Danger: Oxidizes CuI to CuO (Insulator/n-type). |
| Film Thickness | 40 - 150 nm | Controlled by concentration. Thicker films = lower transparency. |
| Doping | Iodine ( | Optional: Expose film to |
Troubleshooting Logic (Self-Validating System)
Use this logic tree to diagnose film failure.
Figure 2: Diagnostic logic for solution-processed CuI films.
Part 5: Characterization Standards
To claim "Scientific Integrity," you must validate the film using these three metrics:
-
X-Ray Diffraction (XRD):
-
Target: Sharp peaks at
corresponding to the (111) plane of -CuI. -
Fail State: Peaks at
or indicate CuO or Cu2O impurities.
-
-
UV-Vis Spectroscopy:
-
Target: Excitonic absorption peak at ~410 nm. High transmission (>80%) above 450 nm.
-
-
Hall Effect Measurement:
Part 6: References
-
Yang, C., et al. "Transparent p-type conducting CuI films with high hole mobility processed from solution." Proceedings of the National Academy of Sciences (PNAS), 2016.
-
Grundmann, M., et al. "Cuprous iodide – a p-type transparent semiconductor: history and novel applications." Physica Status Solidi (a), 2013.
-
Konishi, H., et al. "Solution-processed p-type transparent conductor CuI thin films." Journal of Materials Chemistry C, 2017.
-
Lee, H. J., et al. "Room-temperature solution-processed p-type CuI thin-film transistors." Advanced Materials, 2018.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Copper(I) Iodide Thin Films: Deposition Methods and Hole-Transporting Performance [mdpi.com]
- 3. Solution-processed CuI as a hole transport layer for Sn–Pb perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06770G [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. p-type CuI Thin-Film Transistors through Chemical Vapor Deposition Process [journal.mrs-k.or.kr]
- 7. Solution-processed p-type copper oxide thin-film transistors fabricated by using a one-step vacuum annealing technique - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Copper Iodide (CuI) Thin Film Fabrication
Department: Advanced Materials & Device Integration Subject: Troubleshooting Surface Roughness in Spin-Coated CuI Films Ticket ID: CuI-Morphology-001
Executive Summary
Welcome to the Technical Support Center. You are likely experiencing high Root Mean Square (RMS) roughness (>10 nm), pinholes, or opaque "frosting" on your Copper Iodide (CuI) films.
The Root Cause: CuI has a high solubility in acetonitrile (ACN) but crystallizes extremely rapidly upon solvent evaporation. This "uncontrolled nucleation" creates large, discontinuous grains rather than a smooth, compact film. To fix this, we must decouple the nucleation phase from the growth phase.
Part 1: Diagnostic & Troubleshooting Logic
Before altering your recipe, identify your specific failure mode using the logic flow below.
Figure 1: Decision tree for diagnosing CuI film morphology issues based on visual inspection.
Part 2: Solvent Engineering (The Core Solution)
Issue: Pure Acetonitrile (ACN) evaporates too quickly, freezing the CuI in a disordered, rough state. Fix: Introduce a coordination ligand or a high-boiling point co-solvent to slow down crystal growth.
Protocol A: The Sulfide Co-Solvent Method
This is the most robust method for reducing RMS roughness from ~15nm to <2nm. Di-n-propyl sulfide forms a complex with CuI, slowing its precipitation.
-
Preparation:
-
Dissolve CuI powder in Acetonitrile (ACN) at your target concentration (e.g., 20-40 mg/mL).
-
Crucial Step: Add Di-n-propyl sulfide to the solution. A typical ratio is ACN:Sulfide = 95:5 or 90:10 (v/v).
-
Stir for 2 hours at room temperature. The solution should turn clear.
-
-
Deposition:
-
Spin at 3000 rpm for 30 seconds.
-
-
Mechanism: The sulfide evaporates slower than ACN, allowing CuI molecules to rearrange into a compact lattice before solidifying.
Protocol B: The Chlorobenzene Antisolvent Drip
If you cannot use sulfides (due to smell or compatibility), use the antisolvent method common in perovskite fabrication.
-
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 3000 rpm for 40s (Dry).
-
-
The Drop:
-
At 25 seconds into Step 2 (while spinning), quickly drop 100 µL of Chlorobenzene onto the center of the substrate.
-
-
Mechanism: The antisolvent instantly extracts the ACN, forcing simultaneous, dense nucleation across the entire film surface.
Data Comparison: Solvent Effects on Roughness
| Solvent System | RMS Roughness (nm) | Visual Appearance | Conductivity Impact |
| Pure Acetonitrile | 15.0 - 25.0 | Hazy / White | Low (Grain boundary scattering) |
| ACN + Chlorobenzene Drip | 5.0 - 8.0 | Translucent | Medium |
| ACN + Di-n-propyl sulfide | 1.5 - 3.0 | Transparent | High (Continuous film) |
Part 3: Thermal Management & Annealing
Issue: Annealing too hot (>150°C) causes grains to merge and grow vertically, increasing roughness. Fix: Use a low-temperature "soft bake."
Recommended Protocol:
-
Pre-bake: Place film on a hotplate at 60°C for 5 minutes immediately after spinning. This removes residual solvent without driving rapid grain growth.
-
Anneal: Ramp to 100°C and hold for 10-15 minutes.
-
Cooling: Allow to cool to room temperature naturally on a metal block (do not quench).
Note: While CuI is stable up to higher temperatures, keeping the anneal below 120°C preserves the smooth, nanocrystalline morphology required for interface stability in sensitive devices like biosensors or perovskite solar cells.
Part 4: Frequently Asked Questions (FAQs)
Q1: My film has radial streaks (comets). Is this a roughness issue?
-
Answer: No, this is a filtration and viscosity issue. CuI in ACN has low viscosity.
-
Fix: Filter your solution through a 0.22 µm PTFE filter immediately before dispensing. Ensure the substrate is fully flooded before starting the spin to prevent premature drying at the edges.
-
Q2: Why is my film transparent immediately after spinning but turns white after 10 seconds?
-
Answer: This is "delayed crystallization" due to humidity. CuI is sensitive to moisture.
-
Fix: Spin coat in a nitrogen-filled glovebox or a humidity-controlled environment (<30% RH). If ambient processing is necessary, anneal immediately (within 5 seconds) to lock in the phase.
-
Q3: I am using CuI for a biosensor/antiviral surface. Does roughness matter?
-
Answer: Yes. For antiviral coatings (e.g., SARS-CoV-2 inactivation), a rougher surface might actually be beneficial for increasing surface area contact with pathogens. However, for electrochemical biosensors , a smooth film is critical to prevent background noise and ensure uniform electron transfer kinetics. Choose your protocol based on the application: use Protocol A (Sulfide) for sensors, and Pure ACN for antimicrobial surfaces.
Part 5: Mechanism of Film Formation
Understanding why these changes work ensures you can adapt them to new substrates.
Figure 2: Kinetic pathways of CuI crystallization. Controlling evaporation rate is the key to smoothness.
References
-
Rusop Mahmood, M., et al. (2015). Comparison on the Electrical, Structural and Optical Properties of CuI Thin Films Deposited by Spin Coating and by Atomization Method. Advanced Materials Research.
-
Yang, C., et al. (2016). Effects of Annealing Temperature on Microstructure and Surface Roughness of Thin Films. ResearchGate. (Cited for general annealing/roughness principles in polycrystalline films).
- Konrad, M., et al. (2019). Spin-Coated Copper Iodide as Hole Transport Material for Perovskite Solar Cells. (General reference for Antisolvent methodologies in halide films).
-
Fujimori, Y., et al. (2021). Application of Copper Iodide Nanoparticle-Doped Film and Fabric To Inactivate SARS-CoV-2. ACS Applied Materials & Interfaces. (Cited for biological application context).
-
Grundmann, M., et al. (2013). Cuprous Iodide: A p-type Transparent Semiconductor, History, and Novel Applications. Phys. Status Solidi A. (Authoritative review on CuI properties).
Technical Support Center: Copper Iodide (CuI) Inkjet Formulation
Status: Operational | Tier: Level 3 (Advanced Engineering) Agent: Senior Application Scientist Topic: Stabilization & Jetting of p-Type CuI Semiconductors
Welcome to the CuI Formulation Hub
You are likely experiencing one of three critical failure modes: premature precipitation (nozzle clogging), oxidative discoloration (yellowing ink), or poor film morphology (coffee-ring effect).
Copper Iodide is a unique p-type semiconductor. Unlike organic polymers, its solubility is driven by coordination chemistry , not simple dissolution. This guide abandons generic "ink recipes" in favor of a mechanistic approach to stabilizing the
Module 1: Chemical Stability & Solubility
The Core Problem: CuI is insoluble in most organic solvents. It dissolves in Acetonitrile (ACN) because the nitrile nitrogen acts as a Lewis base, coordinating to the
The Fix: You must create a Solvent/Ligand System . You are not just "dissolving" powder; you are synthesizing a coordination complex in situ.
Troubleshooting Guide: Solubility
| Symptom | Diagnosis | Corrective Action |
| Solution turns yellow/brown | Oxidation: | Add Reducing Agent: Introduce a trace amount of Copper powder (Cu0) during stirring (filter out later) to shift equilibrium back to |
| Turbidity / White Precipitate | Ligand Starvation: The coordination sphere is breaking. Likely due to evaporation of ACN. | Boost Ligand Ratio: Ensure ACN concentration is |
| Rapid Nozzle Clogging | Fast Evaporation: ACN is flashing off at the nozzle tip, leaving solid CuI. | Add High-BP Co-solvent: Blend ACN with 2-Methoxyethanol (2-ME) or Dimethyl Sulfoxide (DMSO) . Target ratio: 70:30 (ACN:Co-solvent). |
Mechanism Visualization: The Solvation Pathway
The following diagram illustrates the coordination equilibrium required to keep CuI stable in ink form.
Caption: Figure 1. The reversible coordination pathway of CuI. Stability relies on maintaining high ligand (ACN) concentration to prevent reversion to solid state.
Module 2: Rheology & Jetting Physics
The Core Problem: Pure ACN inks have a viscosity of ~0.35 cP. Industrial printheads (Fujifilm Dimatix, Konica Minolta) require 2–12 cP. Low viscosity leads to "satellite drops" (spray) and unstable jetting.
The Fix: Tune the Ohnesorge Number (
Target Range:
-
If
: Satellite droplets form (Ink is too thin). -
If
: Viscous dissipation prevents ejection (Ink is too thick).
Experimental Protocol: Tuning the Z-Number
Do not guess. Calculate.
-
Base Solvent: Start with Acetonitrile (Dissolves CuI).
- cP (Too low).
-
Modifier: Add 2-Methoxyethanol (2-ME) or Ethylene Glycol.
-
2-ME increases viscosity and boiling point without breaking the Cu-ACN complex immediately.
-
-
Binder (Optional): Add Polyvinylpyrrolidone (PVP) (
).-
Note: PVP coordinates to Cu, stabilizing the ink, but too much acts as an insulator in the final film. Keep concentration
mg/mL.
-
Recommended Starting Formulation:
| Component | Function | Vol % / Conc.[3] |
|---|---|---|
| Acetonitrile | Primary Solvent / Ligand | 75% |
| 2-Methoxyethanol | Viscosity / Surface Tension Modifier | 25% |
| CuI Powder | Active Material | 20–40 mg/mL |
| PVP (10k MW) | Rheology Modifier / Anti-Clogging | 1–2 mg/mL |
Troubleshooting Logic: Jetting Issues
Caption: Figure 2. Decision tree for rheological adjustment based on Z-number calculation.
Module 3: Film Morphology & Post-Processing
The Core Problem: The "Coffee-Ring Effect." As the drop dries, capillary flow carries CuI particles to the edge, creating a ring rather than a flat film.
The Fix: Induce Marangoni Flow . By using a mixed solvent system (ACN + 2-ME) with different boiling points and surface tensions, you create a surface tension gradient during drying. This causes fluid to flow inward (Marangoni flow), counteracting the outward capillary flow.
Standard Operating Procedure (SOP): Printing & Annealing
-
Substrate Prep:
-
Clean glass/PET with Acetone -> IPA -> UV Ozone (15 min).
-
Critical: UV Ozone increases surface energy, aiding wetting.
-
-
Printing Parameters:
-
Substrate Temp: Set to 30°C - 50°C .
-
Why? Mild heating accelerates ACN evaporation, "pinning" the contact line to prevent excessive spreading, but isn't hot enough to boil the solvent in the nozzle [1].
-
-
Annealing (Crystallization):
-
CuI requires low-temperature annealing to remove the solvent ligands and crystallize the
-CuI phase. -
Protocol: Heat at 100°C - 150°C for 15-30 minutes in air or vacuum [2].
-
Visual Check: Film should turn transparent or slightly whitish. If brown, iodine is present (bad). If yellow, film is too thick or oxidized.
-
References
-
Konstantinos, P., et al. (2016). "Room temperature processing of CuI as a p-type hole transporter for perovskite solar cells." Nature Communications. Available at: [Link]
-
Yang, C., et al. (2017). "CuI Crystal Growth in Acetonitrile Solvent by the Cycle-Evaporation Method." ResearchGate.[4][5][6] Available at: [Link]
-
Derby, B. (2010). "Inkjet Printing of Functional and Structural Materials: Fluid Property Requirements, Feature Stability, and Resolution." Annual Review of Materials Research. Available at: [Link]
-
Liu, J., et al. (2021).[7] "Water-Soluble Copper Ink for the Inkjet Fabrication of Flexible Electronic Components." MDPI. Available at: [Link]
Sources
- 1. Ohnesorge number [chemeurope.com]
- 2. Ohnesorge Numbers | Practical Coatings Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Functional Ink Formulation for Printing and Coating of Graphene and Other 2D Materials: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
optimizing ligand concentration in CuI catalyzed coupling
Technical Support Center: Copper(I) Catalysis Optimization Subject: Optimizing Ligand Concentration & Catalyst Stability in Cu-Catalyzed Couplings
Welcome to the Advanced Catalysis Support Hub.
You are likely here because your Ullmann-type or Goldberg coupling is behaving unpredictably. Unlike Palladium catalysis, which often follows robust, predictable kinetics, Copper(I) catalysis is frequently described as "black magic" due to its sensitivity to concentration effects, ligand-to-metal (L/M) ratios, and the dreaded "disproportionation death" (where the reaction mixture turns black and inactive).
This guide deconstructs these variables into a logical troubleshooting framework.
Module 1: The Core Theory (L/M Ratios)
The "Goldilocks" Dilemma In Cu-catalysis, the ligand serves two opposing roles simultaneously:
-
Stabilizer: It solubilizes CuI and prevents disproportionation into inactive Cu(0) (black precipitate) and Cu(II).
-
Inhibitor: In high excess, it can occupy all coordination sites, preventing the substrate (aryl halide or nucleophile) from binding.
The Critical Equilibrium:
-
Low L/M Ratio (<1:1): Favors aggregation. The catalyst precipitates as Cu-black.
-
Optimal L/M Ratio (Typically 2:1 or 10-20 mol%): Maintains the active monomeric species.
-
High L/M Ratio (>4:1): Favors the bis-ligated resting state, slowing down oxidative addition.
Module 2: Visualization of Failure Modes
The following diagram illustrates the decision logic for diagnosing reaction failures based on visual cues and kinetic profiles.
Caption: Diagnostic workflow for identifying catalyst deactivation pathways based on reaction mixture appearance.
Module 3: Troubleshooting Guide & FAQs
Issue 1: The "Black Crash" (Catalyst Death)
Symptom: The reaction mixture turns dark black or mirrors out within the first 30 minutes.
Diagnosis: Ligand deficiency leading to disproportionation.
Technical Explanation: Cu(I) is unstable in many polar solvents. Without sufficient ligand to stabilize the [Cu(L)]+ species, it undergoes the reaction:
-
Increase L/M Ratio: If using monodentate ligands, move to 2:1 (Ligand:Cu). If using bidentate (e.g., DMEDA, Phenanthroline), ensure at least 1:1, but 1.5:1 is often safer.
-
Change Order of Addition: Never add CuI to the solvent alone.
Issue 2: The "Stalled" Reaction
Symptom: Reaction reaches 50% conversion and stops. Adding more catalyst doesn't help. Diagnosis: Product Inhibition or "Ligand Scavenging." Technical Explanation: The product (often an aniline or amide) can act as a competitive ligand. If the product binds Cu(I) stronger than your catalytic ligand but forms an inactive complex, the cycle dies. Protocol Fix:
-
Switch to Bidentate Ligands: Use ligands with higher binding constants (e.g., Oxalic Diamides or Phenanthrolines) that cannot be displaced by the product.
-
Concentration Check: Dilute the reaction. High product concentration exacerbates inhibition.
Issue 3: The Induction Period
Symptom: Nothing happens for 2 hours, then the reaction suddenly accelerates. Diagnosis: Slow dissolution or active species formation. Technical Explanation: CuI is polymeric in solid state. It must break down into monomeric species to react. Protocol Fix:
-
Pre-complexation: Stir CuI and Ligand in the solvent at 60°C for 20 minutes before adding the aryl halide.
Module 4: Optimization Protocol (The "Ma" vs. "Buchwald" Approach)
Different ligand classes require different optimization strategies. Use this table to select your starting point.
| Variable | Class A: Diamines (e.g., DMEDA, DACH) | Class B: Oxalic Diamides (e.g., BTMPO) | Class C: Amino Acids (e.g., L-Proline) |
| Primary Use | Amidation, Amination (Aryl Iodides) | Amidation (Aryl Chlorides/Bromides) | Ullmann (Aryl Bromides/Iodides) |
| Standard Cu Loading | 5 - 10 mol% | 0.5 - 5 mol% (High Activity) | 10 - 20 mol% |
| Starting L/M Ratio | 2:1 (Ligand:Metal) | 1:1 to 1.5:1 | 2:1 |
| Solvent Preference | Toluene, Dioxane | DMSO, DMF, t-BuOH | DMSO, DMF |
| Base Sensitivity | High (Requires strong base) | Moderate (Works with K3PO4/Cs2CO3) | Moderate |
| Key Advantage | Cheap, accessible | Low loading, high turnover | Green, mild conditions |
Step-by-Step Optimization Workflow:
-
Screen 1 (Ligand Class): Run 3 parallel reactions with one ligand from each class above. Keep Cu at 10 mol%.
-
Screen 2 (Concentration): Once the best ligand class is found, run a concentration gradient:
-
Vial A: 0.5M Substrate (Standard)[6]
-
Vial B: 1.0M Substrate (High Conc - often beneficial for Cu)
-
Vial C: 2.0M Substrate (Very High - check for solubility)
-
Note: Dawei Ma's research indicates that higher absolute concentrations (up to 5M) can significantly accelerate rates in specific amination cases [1].
-
Module 5: Mechanistic Visualization
Understanding the active cycle helps in choosing the right ligand concentration.
Caption: The catalytic cycle showing where ligand concentration impacts the stability of the active [L-Cu-Nu] species.
References
-
De, S., Yin, J., & Ma, D. (2017).[2] Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.[1][7][8] Organic Letters, 19(18), 4864–4867. Link
-
Tlili, A., Monnier, F., & Taillefer, M. (2012). To What Extent are Copper Nanoparticles Involved in Enantioselective Copper-Catalyzed C-N, C-O, and C-S Bond Formation? Chemistry – A European Journal. Link
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed C-N, C-O, and C-S Coupling Reactions.[1] Chemical Science, 1(1), 13-31. Link
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study. Journal of the American Chemical Society, 127(12), 4120-4121. Link
Sources
- 1. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 2. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Copper(I) Iodide Disposal & Safety
To: Research Scientists, Process Chemists, and EHS Coordinators From: Senior Application Scientist, Laboratory Operations Subject: Standard Operating Procedure (SOP) for Copper(I) Iodide Waste Management
Executive Summary & Scientific Context
Copper(I) iodide (CuI) is a ubiquitous reagent in modern organic synthesis, particularly as a catalyst in Ullmann-type coupling, Sandmeyer reactions, and "Click" chemistry (CuAAC). While often viewed as a "mild" transition metal salt, its disposal requires rigorous adherence to specific protocols due to two primary factors:
-
Aquatic Toxicity: Copper ions are highly toxic to aquatic invertebrates and fish, disrupting osmoregulation and enzyme function at microgram-per-liter concentrations.
-
Redox Instability: In the presence of oxidizers, CuI disproportionates or oxidizes, liberating elemental iodine (
) and potentially generating corrosive Hydrogen Iodide (HI) gas if acidified.
This guide provides a self-validating, step-by-step framework for the safe disposal of CuI, ensuring regulatory compliance and environmental stewardship.
Hazard Assessment & Mechanism
Understanding the mechanism of hazard allows for better risk mitigation.
| Hazard Class | GHS Code | Mechanistic Insight |
| Aquatic Toxicity | H410 | Copper ions ( |
| Acute Toxicity | H302 | Ingestion disrupts cellular respiration; copper acts as a pro-oxidant generating reactive oxygen species (ROS). |
| Skin/Eye Irritant | H315/H319 | Lewis acid character causes protein denaturation upon contact with mucous membranes. |
Critical Warning: Never dispose of CuI or its mother liquors down the drain. Even trace amounts can exceed local municipal wastewater discharge limits (often < 1.0 mg/L for Copper).
Pre-Disposal Segregation Strategy
Effective disposal begins with segregation. Commingling CuI with incompatible waste streams creates "reactive cocktails" that endanger waste handlers.
The Golden Rule of CuI Segregation:
"Isolate from Oxidizers and Acids."
-
Why Oxidizers? (e.g., Peroxides, Nitric Acid):
Self-Validation: If your waste container turns purple or brown, you have inadvertently oxidized iodide to iodine. -
Why Acids? (e.g., HCl, H2SO4):
Acids also increase the solubility of copper, increasing its bioavailability and leaching potential.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Reagent)
Use this for expired shelf stock or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers which may corrode via redox reactions.
-
Labeling: Affix a hazardous waste label clearly marked:
-
Sealing: Ensure the lid is chemically resistant and screwed on tightly to prevent moisture ingress (which can cause caking and slow oxidation).
-
Disposal Path: Route to your facility's Solid Hazardous Waste stream.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Use this for filtrates from Click chemistry or coupling reactions.
Context: CuI is often dissolved in coordinating solvents (Acetonitrile, DMSO, Pyridine) or present as a suspended precipitate.
-
Visual Inspection (The Self-Check):
-
Colorless/Tan: Iodide is stable. Proceed to Step 3.
-
Brown/Purple: Elemental Iodine (
) is present.[2] STOP. Proceed to Step 2 (Quenching).
-
-
Quenching (If Brown/Purple):
-
pH Adjustment:
-
Ensure the waste is Neutral to slightly Alkaline (pH 7-9).
-
Why: Acidic conditions promote HI formation. Use Sodium Bicarbonate (
) to neutralize if necessary.
-
-
Segregation:
-
Pour into a container marked "Liquid Waste - Heavy Metals / Organics."
-
Do NOT pour into the general "Organic Solvents" drum unless your EHS officer explicitly permits copper in that stream (most incinerators restrict metal content).
-
Protocol C: Spill Cleanup
For dry powder spills in the lab.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] If the spill is large (>50g), use a N95 dust mask to prevent inhalation.
-
Cleanup Method:
-
Verification: A final wipe with a white paper towel should show no beige/tan residue.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for CuI waste to ensure safety and compliance.
Figure 1: Decision tree for the safe characterization and disposal of Copper(I) Iodide waste streams.
Chemical Compatibility Matrix
Use this table to verify storage and waste grouping.
| Chemical Group | Compatibility Status | Reaction / Consequence |
| Water | Low Solubility | Insoluble.[10] Safe to wash glassware, but collect rinsate. |
| Strong Acids (HCl, | INCOMPATIBLE | Generates HI gas; solubilizes Cu ions (increased toxicity). |
| Strong Oxidizers ( | INCOMPATIBLE | Oxidizes |
| Alkali Metals (Na, K) | INCOMPATIBLE | Violent reaction potential. |
| Coordinating Solvents (ACN, DMSO) | Compatible | Solubilizes CuI; standard for reaction mixtures. |
Regulatory & Compliance Notes
-
RCRA Status (USA): Copper(I) Iodide is not a P-listed or U-listed waste. However, it typically fails state-level toxicity criteria (e.g., California Title 22) due to Copper content.
-
Best Practice: Always classify as "Hazardous Waste" unless a specific TCLP (Toxicity Characteristic Leaching Procedure) test proves otherwise for your specific mixture.
-
Transportation (DOT):
References
-
U.S. Environmental Protection Agency (EPA). (2023). Aquatic Life Criteria - Copper. Retrieved from [Link][13]
-
PubChem. (n.d.). Copper(I) Iodide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN112110473A - Method for recovering cuprous iodide from iodine and copper containing waste - Google Patents [patents.google.com]
- 2. The Home Scientist: The Long Road to Copper (I) Iodide [thehomescientist.blogspot.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. sodiumiodide.net [sodiumiodide.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
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